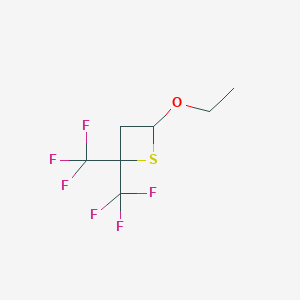
4-Ethoxy-2,2-bis(trifluoromethyl)thietane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2,2-bis(trifluoromethyl)thietane is a chemical compound with the molecular formula C7H8F6OS. It is a member of the thietane family, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of two trifluoromethyl groups and an ethoxy group attached to the thietane ring. The presence of trifluoromethyl groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
The synthesis of 4-Ethoxy-2,2-bis(trifluoromethyl)thietane typically involves the [2+2] cycloaddition of vinyl ethers with hexafluorothioacetone. This reaction is carried out under controlled conditions to ensure the formation of the desired thietane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like boron trifluoride etherate (BF3·OEt2). The reaction proceeds via the formation of an intermediate, which then cyclizes to form the thietane ring .
Chemical Reactions Analysis
4-Ethoxy-2,2-bis(trifluoromethyl)thietane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone. Common oxidizing agents used include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of dihydrothietanes. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
4-Ethoxy-2,2-bis(trifluoromethyl)thietane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various sulfur-containing compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its unique chemical properties may lead to the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,2-bis(trifluoromethyl)thietane involves its interaction with molecular targets through its sulfur and trifluoromethyl groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their function. The compound can also undergo electrophilic and nucleophilic reactions, leading to the formation of new chemical entities that can modulate biological pathways .
Comparison with Similar Compounds
4-Ethoxy-2,2-bis(trifluoromethyl)thietane can be compared with other similar compounds such as:
2,2-bis(trifluoromethyl)-4-methoxythietane: Similar in structure but with a methoxy group instead of an ethoxy group. This slight difference can lead to variations in reactivity and applications.
2,2-bis(trifluoromethyl)-4-ethoxythiolane: A five-membered ring analog with different chemical properties and reactivity.
2,2-bis(trifluoromethyl)-4-ethoxyoxetane: An oxygen-containing analog that exhibits different reactivity patterns due to the presence of oxygen instead of sulfur.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8F6OS |
|---|---|
Molecular Weight |
254.20 g/mol |
IUPAC Name |
4-ethoxy-2,2-bis(trifluoromethyl)thietane |
InChI |
InChI=1S/C7H8F6OS/c1-2-14-4-3-5(15-4,6(8,9)10)7(11,12)13/h4H,2-3H2,1H3 |
InChI Key |
IUXRHISPRBXGQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(S1)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11753022.png)
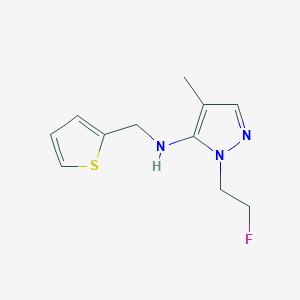
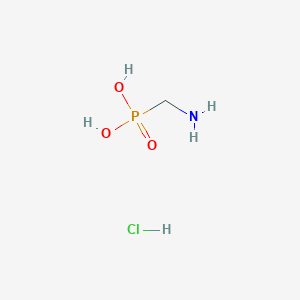
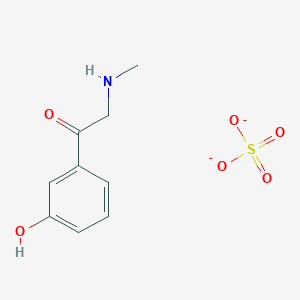
![ethyl (2E)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate](/img/structure/B11753048.png)
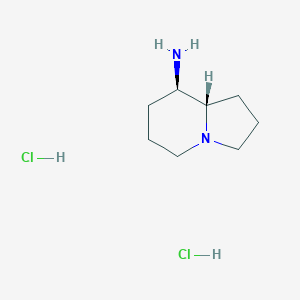
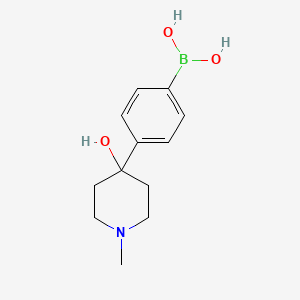
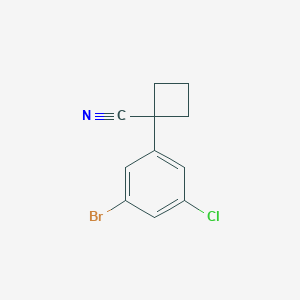
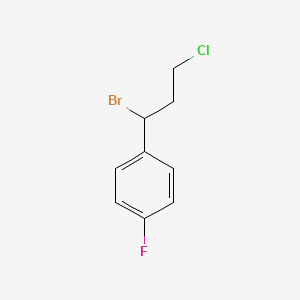
![ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11753083.png)
![1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane](/img/structure/B11753085.png)
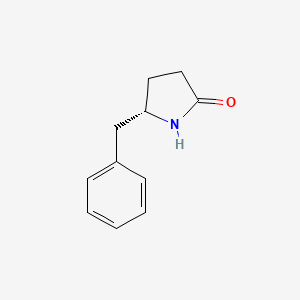
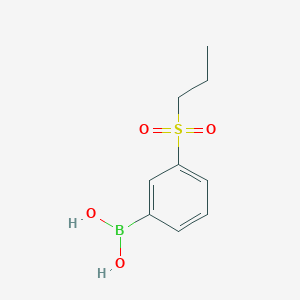
![3-Amino-5-[methoxy(methyl)carbamoyl]phenylboronic acid](/img/structure/B11753099.png)
